Regulatory Classification: EMA Non-Mutagenic Impurity (NMI) Reclassification
N-Nitroso Lisinopril was reclassified by EMA as a Non-Mutagenic Impurity (NMI) effective May 1, 2024, based on structure-activity relationship and physicochemical features [1]. This NMI classification removes it from the cohort of concern (CoC) for nitrosamines and permits control under ICH Q3B rather than requiring stringent nitrosamine-specific AI limits [1]. In contrast, NDMA and NDEA remain classified as probable human carcinogens (IARC Group 2A) requiring compound-specific AI limits in the low ng/day range [2].
| Evidence Dimension | Regulatory classification and AI limit derivation basis |
|---|---|
| Target Compound Data | NMI (EMA 2024); ICH Q3B control permissible |
| Comparator Or Baseline | NDMA: IARC Group 2A (probable human carcinogen); NDEA: IARC Group 2A |
| Quantified Difference | NMI vs. Cohort of Concern (CoC); ICH Q3B vs. nitrosamine-specific AI requirement |
| Conditions | EMA regulatory assessment based on SAR and physicochemical features |
Why This Matters
Procurement of N-Nitroso Lisinopril as a reference standard is essential for manufacturers seeking regulatory relief via NMI classification documentation.
- [1] USP Nitrosamines Exchange. Nitroso lisinopril. EMA reclassification as Non-Mutagenic Impurity (NMI), effective May 1, 2024. View Source
- [2] European Pharmaceutical Review. NITROSAMINES: Where now? Comparative study of NDMA analytical methods. Feb 2023. View Source
